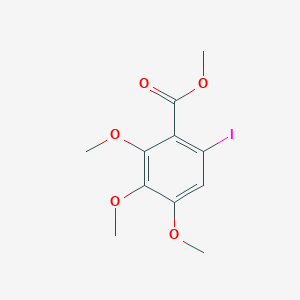

Methyl 6-iodo-2,3,4-trimethoxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

1752-02-9 |

|---|---|

Molecular Formula |

C11H13IO5 |

Molecular Weight |

352.12 g/mol |

IUPAC Name |

methyl 6-iodo-2,3,4-trimethoxybenzoate |

InChI |

InChI=1S/C11H13IO5/c1-14-7-5-6(12)8(11(13)17-4)10(16-3)9(7)15-2/h5H,1-4H3 |

InChI Key |

MQPDLEVRWOOHGD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)OC)C(=O)OC)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation of Methyl 6 Iodo 2,3,4 Trimethoxybenzoate

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most reactive site on the aromatic ring for several classes of reactions, primarily due to its lower bond strength compared to other carbon-halogen bonds and the high polarizability of iodine, making it an excellent leaving group.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The aryl iodide functionality makes Methyl 6-iodo-2,3,4-trimethoxybenzoate an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The general reactivity order for aryl halides in these transformations is I > Br > OTf > Cl. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction is highly versatile for creating biaryl structures. This compound is expected to react efficiently with various aryl or vinyl boronic acids to yield the corresponding coupled products.

Table 1: Representative Suzuki-Miyaura Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Expected Product |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Dioxane/H₂O, Toluene, or DMF | Methyl 6-aryl-2,3,4-trimethoxybenzoate |

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This method is used to form a new vinyl-aryl bond, typically with high trans selectivity. The reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researcher.life

Table 2: Representative Heck Reaction

| Reactant 1 | Reactant 2 (Alkene) | Catalyst | Base | Solvent | Expected Product |

| This compound | Styrene or Methyl Acrylate | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF, Acetonitrile, or Toluene | Methyl 6-vinyl-2,3,4-trimethoxybenzoate derivative |

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. researchgate.net The process is typically co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine, which often serves as the solvent. researchgate.netresearchgate.net The high reactivity of the C-I bond allows this reaction to proceed under mild conditions. researchgate.net

Table 3: Representative Sonogashira Reaction

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Base | Solvent | Expected Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | Methyl 6-(phenylethynyl)-2,3,4-trimethoxybenzoate |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.govyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. nih.gov

This compound is poorly suited for SNAr reactions. The molecule contains three electron-donating methoxy (B1213986) groups at the ortho (2-), meta (3-), and para (4-) positions relative to the iodine atom. These groups increase the electron density of the aromatic ring, which repels incoming nucleophiles and destabilizes the anionic Meisenheimer intermediate. Consequently, the compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard conditions.

Reductive Dehalogenation Pathways

Reductive dehalogenation is the process of replacing the halogen atom with a hydrogen atom. For aryl iodides, this transformation can be achieved through several methods.

Catalytic Hydrogenation: A common and efficient method involves hydrogenation over a palladium on carbon catalyst (Pd/C). organic-chemistry.org The reaction can be performed using hydrogen gas or a transfer hydrogenation source like sodium formate, potassium formate, or hydrazine (B178648) hydrochloride in the presence of a base. nih.govnih.govepa.gov This method is generally chemoselective, leaving other functional groups like the ester and methoxy groups intact.

Metal/Acid Systems: Classic reduction methods using zinc dust in acetic acid are also effective for the dehalogenation of aryl halides. researchgate.netyoutube.comorganic-chemistry.org Zinc acts as the reducing agent, providing electrons to cleave the C-I bond, while acetic acid serves as the proton source. youtube.com

The product of reductive dehalogenation of this compound is Methyl 2,3,4-trimethoxybenzoate.

Reactivity of the Benzoate (B1203000) Ester Group

The methyl ester group is the second reactive site on the molecule, susceptible to nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-iodo-2,3,4-trimethoxybenzoic acid. This is typically achieved under basic conditions through saponification, using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis using aqueous acid and heat is also a viable method.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 6-iodo-2,3,4-trimethoxybenzoate. The reaction is an equilibrium process, and it is often driven to completion by using the new alcohol as the solvent. The steric hindrance from the adjacent iodo and methoxy groups may slow the rate of these transformations compared to less substituted benzoate esters.

Reduction to Alcohols or Aldehydes

The methyl ester group of this compound is susceptible to reduction by various hydride reagents to yield the corresponding primary alcohol or aldehyde. The outcome of the reaction is largely dependent on the choice of the reducing agent and the reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the ester to a primary alcohol. youtube.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group and a subsequent second hydride attack on the intermediate aldehyde, which is then quenched to form the alcohol.

Conversely, the partial reduction of the ester to an aldehyde can be achieved using sterically hindered and less reactive hydride reagents like diisobutylaluminium hydride (DIBAL-H). To prevent over-reduction to the alcohol, these reactions are typically carried out at low temperatures. The mechanism involves the formation of a stable tetrahedral intermediate that collapses to the aldehyde upon aqueous workup.

Table 1: Representative Reduction Reactions of this compound

| Product | Reagent | Solvent | Temperature (°C) |

|---|---|---|---|

| (6-Iodo-2,3,4-trimethoxyphenyl)methanol | LiAlH₄ | Tetrahydrofuran | 0 to 25 |

Condensation Reactions Involving the Ester Functionality

The ester group in this compound can participate in condensation reactions, although its reactivity is influenced by the steric hindrance imposed by the ortho-iodo and ortho-methoxy substituents. These reactions typically involve nucleophilic attack at the carbonyl carbon of the ester.

One of the fundamental condensation reactions is aminolysis, where the ester reacts with an amine to form an amide. This reaction is often catalyzed by heat or acid/base conditions. The steric crowding around the ester functionality in this compound may necessitate more forcing reaction conditions for the aminolysis to proceed efficiently.

Condensation reactions with carbanions, such as those derived from Grignard reagents or organolithium compounds, can also occur. These reactions can lead to the formation of tertiary alcohols if an excess of the organometallic reagent is used. The initial step involves the formation of a ketone intermediate, which is then rapidly attacked by a second equivalent of the nucleophile. Careful control of the stoichiometry and reaction conditions would be required to favor the formation of a ketone.

Reactivity of the Methoxy Substituents

The three methoxy groups on the aromatic ring are generally stable but can be chemically transformed under specific conditions. Their reactivity is primarily centered around cleavage of the methyl-oxygen bond.

Demethylation Strategies (e.g., to Hydroxyl Groups)

The cleavage of aryl methyl ethers to the corresponding phenols is a common transformation in natural product synthesis and medicinal chemistry. Strong Lewis acids are frequently employed for this purpose. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers and has been shown to be successful in cleaving ethers on iodinated aromatic compounds. mdma.chorgsyn.org The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group. researchgate.net

The selective demethylation of the three methoxy groups in this compound would likely be challenging due to their similar electronic environments. However, subtle differences in steric accessibility might allow for some degree of regioselectivity under carefully controlled conditions, such as using a stoichiometric amount of the demethylating agent at low temperatures. Complete demethylation to the corresponding trihydroxybenzoic acid derivative would be expected with an excess of a strong reagent like BBr₃.

Table 2: Potential Demethylation Products of this compound

| Reagent | Potential Products |

|---|---|

| BBr₃ (1 equivalent) | Mixture of monodemethylated isomers |

Oxidation Reactions of Methoxy Groups

The direct oxidation of the methoxy groups in this compound is a less common transformation. Generally, the aromatic ring itself or other functional groups are more susceptible to oxidation. In many cases, oxidative conditions lead to O-demethylation rather than direct oxidation of the methyl group. nih.gov

However, under specific enzymatic or biomimetic conditions, oxidation of a methoxy group to a formaldehyde (B43269) equivalent and the corresponding phenol (B47542) can occur. The presence of electron-donating methoxy groups can enhance the reactivity of iodoarenes in certain catalytic oxidation reactions, where the iodine atom cycles through higher oxidation states. beilstein-journals.org It is plausible that under harsh oxidative conditions, degradation of the methoxy groups could occur, but this is generally not a synthetically useful transformation.

Multi-Component Reactions and Cascade Processes Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govbeilstein-journals.orgresearchgate.net The functional groups present in this compound, particularly the iodo substituent, open up possibilities for its use in MCRs, especially those involving transition-metal catalysis.

The carbon-iodine bond can be activated by transition metals such as palladium or copper to form an organometallic intermediate. This intermediate could then participate in a variety of MCRs. For instance, a palladium-catalyzed coupling cascade could be envisioned where the aryl iodide first undergoes an oxidative addition to a palladium(0) complex. This could be followed by insertion of a second component, such as an alkyne or a strained olefin, and subsequent reaction with a third nucleophilic component to build a more complex molecular architecture in a single pot.

While specific examples involving this compound in MCRs are not widely reported, its structure suggests potential as a building block in the synthesis of complex heterocyclic and polycyclic aromatic systems through such convergent strategies. nih.govbeilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

A definitive analysis of the NMR spectroscopic features of Methyl 6-iodo-2,3,4-trimethoxybenzoate would require access to experimentally acquired spectra. Such data would provide precise chemical shifts and coupling constants, which are fundamental to the unequivocal structural confirmation of the molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Without experimental data, a table of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound cannot be provided. A hypothetical analysis would be speculative and would not meet the standards of scientific accuracy.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

The application of 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY is crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. These techniques reveal through-bond and through-space correlations that are essential for confirming the connectivity and spatial arrangement of atoms. However, without access to the actual 2D NMR spectra of this compound, a detailed discussion of these correlations is not possible.

Investigation of Restricted Rotation and Conformational Dynamics

The study of restricted rotation and conformational dynamics, often investigated through variable-temperature NMR experiments, provides insights into the three-dimensional structure and flexibility of a molecule. Such studies on this compound would be of interest to understand the influence of the bulky iodine atom and the methoxy (B1213986) groups on the rotational barriers around the aryl-carbonyl bond. In the absence of relevant research, this subsection cannot be elaborated upon with factual data.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule.

Analysis of Characteristic Functional Group Frequencies

An analysis of the FT-IR and Raman spectra of this compound would reveal characteristic absorption and scattering bands corresponding to its various functional groups, such as the C=O stretching of the ester, the C-O stretching of the methoxy groups, and the aromatic C-H and C-C vibrations. A data table of these frequencies cannot be compiled without experimental spectra.

Exploration of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The presence of an iodine atom in this compound raises the possibility of intramolecular halogen bonding, a non-covalent interaction that could influence the molecule's conformation and vibrational spectra. A detailed investigation using vibrational spectroscopy could provide evidence for such interactions. However, without published studies on this specific compound, any discussion would be purely theoretical.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of molecular weights and elemental compositions of chemical compounds. For this compound, with the chemical formula C₁₁H₁₃IO₅, HRMS would provide invaluable data for its structural confirmation and purity assessment.

Accurate Mass Determination and Elemental Composition Verification

HRMS analysis of this compound would yield a highly accurate mass-to-charge ratio (m/z) of its molecular ion. The theoretical monoisotopic mass of this compound is calculated to be 351.9757 g/mol . An experimental HRMS measurement would be expected to provide a value with a very low margin of error, typically in the parts-per-million (ppm) range, thus confirming the elemental composition of C₁₁H₁₃IO₅.

Interactive Data Table: Theoretical vs. Expected Experimental Mass Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃IO₅ |

| Theoretical Monoisotopic Mass | 351.9757 g/mol |

| Expected Experimental Mass (HRMS) | 351.9757 ± 0.001 g/mol |

| Expected Mass Accuracy | < 5 ppm |

Note: The expected experimental mass is a hypothetical value based on typical HRMS instrumentation capabilities. Specific experimental data for this compound is not publicly available in the referenced literature.

Fragmentation Pathway Analysis (e.g., Gas-Phase Dissociation of Trimethoxybenzoate Anions)

While specific fragmentation data for this compound is not available in the reviewed literature, general principles of mass spectrometry allow for the prediction of its likely fragmentation pathways. In techniques such as Collision-Induced Dissociation (CID), the molecular ion would be expected to undergo characteristic fragmentation patterns.

The fragmentation of related substituted benzoate (B1203000) anions often involves initial losses of small, stable neutral molecules. For trimethoxybenzoate anions, gas-phase dissociation studies indicate that fragmentation can be initiated by the loss of a methyl radical (•CH₃) from one of the methoxy groups, or the loss of formaldehyde (B43269) (CH₂O). Subsequent fragmentation could involve the loss of carbon monoxide (CO) or carbon dioxide (CO₂). The presence of a bulky iodine atom would also influence the fragmentation, potentially leading to the cleavage of the C-I bond. The study of these fragmentation pathways provides crucial information for the structural elucidation of the molecule.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A successful crystallographic analysis of this compound would provide definitive information about its molecular conformation, crystal packing, and intermolecular interactions.

Solid-State Molecular Conformation and Crystal Packing

The solid-state conformation of this compound would be revealed through the determination of bond lengths, bond angles, and torsion angles. The orientation of the methoxy and methyl ester substituents relative to the benzene (B151609) ring would be of particular interest. The crystal packing would describe how individual molecules are arranged in the crystal lattice, which is governed by various intermolecular forces.

Conformational Analysis in Crystalline State

X-ray crystallography would provide a detailed conformational analysis of this compound in its crystalline form. This would include the planarity of the benzene ring and the rotational conformations of the substituent groups. This information is crucial for understanding the steric and electronic effects within the molecule and how they influence its packing in the solid state.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For Methyl 6-iodo-2,3,4-trimethoxybenzoate, this would be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The resulting optimized geometry would reveal key bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is dictated by the arrangement of its substituents on the benzene (B151609) ring. The electron-donating methoxy (B1213986) groups (-OCH₃) and the electron-withdrawing iodo (-I) and methyl ester (-COOCH₃) groups create a complex electronic environment. The iodine atom, being large and polarizable, significantly influences the electron distribution. The trimethoxy substitution pattern, particularly the ortho and para positions relative to the ester group, further modulates the electronic properties of the aromatic ring.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Substituted Benzoates)

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| C-O (Methoxy) Bond Length | ~1.36 Å |

| Aromatic C-C Bond Lengths | 1.39 - 1.41 Å |

| O-C-O (Ester) Bond Angle | ~125° |

| C-C-I Bond Angle | ~119° |

This is an interactive data table. You can sort and filter the data.

DFT calculations are instrumental in predicting spectroscopic data, which can aid in the characterization of a compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can predict ¹H and ¹³C NMR chemical shifts. For this compound, the chemical shifts of the aromatic proton and carbons would be influenced by the combined electronic effects of the iodo and trimethoxy substituents. The protons of the methoxy and methyl ester groups would appear in their characteristic regions, with their precise shifts influenced by the local electronic environment. Recent studies on substituted benzoic acid esters have highlighted that ortho substituents can lead to unexpected variances in experimental versus predicted ¹H NMR chemical shifts, a phenomenon that would be relevant to the 6-iodo substitution in the target molecule. nih.gov

Vibrational Frequencies: The vibrational frequencies, corresponding to the infrared (IR) spectrum, can also be computed. These calculations help in assigning the various vibrational modes of the molecule. Key predicted frequencies for this compound would include the C=O stretching of the ester group, C-O stretching of the ester and methoxy groups, and various aromatic C-C stretching and C-H bending modes.

Table 2: Predicted Spectroscopic Data for this compound (Based on DFT Calculations of Analogous Compounds)

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹³C NMR | C=O (Ester) | 165-170 ppm |

| ¹³C NMR | Aromatic Carbons | 110-160 ppm |

| ¹³C NMR | Methoxy Carbons | 55-65 ppm |

| ¹H NMR | Aromatic Proton | 7.0-8.0 ppm |

| ¹H NMR | Methoxy Protons | 3.8-4.0 ppm |

| ¹H NMR | Methyl Ester Protons | 3.7-3.9 ppm |

| IR | C=O Stretch | 1720-1740 cm⁻¹ |

| IR | C-O Stretch | 1200-1300 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1450-1600 cm⁻¹ |

This is an interactive data table. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO and LUMO: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methoxy groups. The LUMO is likely to be centered on the electron-withdrawing methyl ester group and the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. The substituents on the benzene ring play a significant role in tuning this gap. The presence of both electron-donating and electron-withdrawing groups in this compound would lead to a moderate HOMO-LUMO gap.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Based on FMO Analysis of Substituted Benzenes)

| Orbital | Predicted Energy (eV) | Implication for Reactivity |

| HOMO | -5.5 to -6.5 | Nucleophilic character, site of electrophilic attack |

| LUMO | -1.0 to -2.0 | Electrophilic character, site of nucleophilic attack |

| HOMO-LUMO Gap | 3.5 to 5.5 | Moderate kinetic stability |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

The methoxy and methyl ester groups in this compound are not static; they can rotate around their single bonds. MD simulations can be used to explore the different possible conformations of the molecule in both the gas phase and in solution. These simulations would reveal the most stable conformations and the energy barriers between them. The bulky iodine atom at the 6-position would likely impose steric constraints on the rotation of the adjacent methyl ester group.

Mechanistic Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms at a molecular level. For a compound like this compound, such studies would be invaluable in understanding its reactivity, especially in common transformations like palladium-catalyzed cross-coupling reactions.

Mechanistic studies on analogous aryl halides have detailed the pathways of reactions such as the Suzuki-Miyaura cross-coupling. These investigations typically reveal a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For an aryl iodide like this compound, the initial step would be the oxidative addition to a palladium(0) complex. Computational studies on other aryl iodides have shown that this step is often rate-determining. nih.govresearchgate.net

The structure of the transition state for the oxidative addition of substituted iodobenzenes to a palladium catalyst has been computationally modeled. These models often depict a three-centered Pd-C-I bond in the transition state. researchgate.net The electronic properties of the substituents on the benzene ring can significantly influence the energy of this transition state. The electron-donating methoxy groups and the electron-withdrawing methyl ester group in this compound would be expected to modulate the electronic density at the carbon atom bearing the iodine, thereby affecting the rate of oxidative addition.

Following oxidative addition, the catalytic cycle proceeds through transmetalation and reductive elimination to form the final product and regenerate the catalyst. researchgate.net Computational studies can map out the entire reaction coordinate, identifying the structures of all intermediates and transition states along the pathway.

For instance, studies on 4-substituted iodobenzenes have shown a linear correlation between the reaction free energy of the oxidative addition step and the Hammett constants of the substituents. researchgate.net Electron-withdrawing groups tend to make this step more exergonic. researchgate.net Based on this, the combination of three methoxy groups and a methyl ester group on the aromatic ring of this compound would have a combined electronic effect influencing the kinetic parameters of its reactions.

The table below presents hypothetical kinetic parameters for key steps in a Suzuki-Miyaura coupling reaction involving a substituted aryl iodide, based on data from analogous systems. These values are illustrative and would require specific calculations for this compound for precise determination.

| Reaction Step | Parameter | Typical Calculated Value (kcal/mol) |

| Oxidative Addition | Activation Energy (ΔG‡) | 15 - 25 |

| Transmetalation | Activation Energy (ΔG‡) | 5 - 15 |

| Reductive Elimination | Activation Energy (ΔG‡) | 10 - 20 |

| Overall Reaction | Reaction Free Energy (ΔG) | -10 to -30 |

Note: These values are generalized from computational studies on various substituted aryl halides and are for illustrative purposes only.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogs (Excluding Human Clinical Efficacy)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov While specific QSAR studies on this compound are not available, we can discuss the application of this methodology to its analogs for various biological activities, excluding human clinical efficacy.

QSAR models are built on the principle that the activity of a compound is a function of its physicochemical properties and structural features. nih.gov For analogs of this compound, a QSAR study would involve synthesizing a series of related compounds and evaluating their activity in a specific assay (e.g., enzyme inhibition, antibacterial activity).

The structural diversity within the series of analogs would be quantified using molecular descriptors. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For example, a QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov Similarly, a study on eugenyl benzoate (B1203000) derivatives identified key structural features correlated with their cytotoxic activity. nih.gov

A hypothetical QSAR study on analogs of this compound might explore the impact of varying the substituents on the benzene ring on a particular biological activity. The table below illustrates the types of descriptors that could be used in such a study.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Hammett constant (σ), Dipole moment | Modulating interactions with biological targets |

| Steric | Molar refractivity (MR), van der Waals volume | Affecting binding affinity to a receptor site |

| Hydrophobic | Partition coefficient (logP) | Influencing cell membrane permeability |

| Topological | Wiener index, Kier & Hall connectivity indices | Describing molecular shape and branching |

Once the descriptors are calculated and the biological activities are measured, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Exploration of Mechanistic Pathways and Reaction Kinetics

Kinetic Studies of Derivatization Reactions

Kinetic studies for derivatization reactions involving Methyl 6-iodo-2,3,4-trimethoxybenzoate focus on quantifying the rate at which it is converted into products. This is essential for controlling reaction outcomes and scaling up processes. Such studies typically involve monitoring the concentration of reactants or products over time under various conditions.

For a hypothetical derivatization reaction, such as a nucleophilic aromatic substitution where the iodide is replaced by a nucleophile (Nu), the reaction can be represented as: this compound + Nu⁻ → Product + I⁻

Table 1: Hypothetical Experimental Data for Rate Law Determination

| Experiment | Initial [Aryl Iodide] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

In this hypothetical example, doubling the aryl iodide concentration doubles the rate, indicating it is a first-order reaction with respect to the aryl iodide. Doubling the nucleophile concentration quadruples the rate, indicating it is a second-order reaction with respect to the nucleophile.

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter determined from kinetic studies. It is typically calculated by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation: k = Ae^(-Ea/RT). Plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T) yields a straight line with a slope of -Ea/R, where R is the ideal gas constant.

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide deeper insight into the transition state of the reaction. These values indicate the heat and disorder changes as reactants move to the transition state and can help to further elucidate the reaction mechanism.

Table 2: Hypothetical Data for Activation Energy Calculation

| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k) |

|---|---|---|---|

| 298 | 0.015 | 0.00336 | -4.20 |

| 308 | 0.035 | 0.00325 | -3.35 |

| 318 | 0.078 | 0.00314 | -2.55 |

| 328 | 0.165 | 0.00305 | -1.80 |

Detailed Investigation of Organometallic Coupling Mechanisms

This compound is an ideal substrate for organometallic cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental in forming carbon-carbon bonds. These reactions are typically catalyzed by transition metals, most commonly palladium. fiveable.me

Palladium-catalyzed cross-coupling reactions proceed via a well-established catalytic cycle involving several key steps. fiveable.me Using the Suzuki-Miyaura reaction as an example, where the aryl iodide couples with an organoborane compound, the cycle is as follows:

Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-iodine bond of this compound. This step forms a Palladium(II) intermediate. fiveable.melibretexts.org

Transmetalation : The organic group from the organoborane reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoborane compound. fiveable.melibretexts.org

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle. fiveable.melibretexts.org

Identification of the intermediates in these cycles, such as the Pd(II) species formed after oxidative addition, is crucial for a complete mechanistic understanding. This is often achieved through a combination of spectroscopic techniques and computational modeling.

The ligands coordinated to the metal center are not mere spectators; they play a critical role in modulating the catalyst's reactivity, stability, and selectivity. fiveable.me The choice of ligand can significantly influence the rates of the individual steps in the catalytic cycle. For instance, electron-rich, bulky phosphine ligands can promote the oxidative addition step and facilitate the final reductive elimination.

Ligands can also control selectivity, which is particularly important in complex molecules with multiple potential reaction sites. In some cases, the choice of ligand can even alter the course of a reaction, leading to different products. nih.gov For example, in palladium-catalyzed reactions of aryl halides with carboxylic acids, the use of a bidentate N,N-ligand like 1,10-phenanthroline can promote C-O bond formation, whereas other ligands might favor decarboxylative C-C coupling. researchgate.net

Table 3: General Effects of Ligand Classes on Cross-Coupling Reactions

| Ligand Class | General Characteristics | Impact on Reaction |

|---|---|---|

| Monodentate Phosphines (e.g., PPh₃, PCy₃) | Varying steric bulk and electronic properties. | Can increase catalyst stability and influence the rate of oxidative addition and reductive elimination. |

| Bidentate Phosphines (e.g., dppf, Xantphos) | Form stable chelate complexes with the metal center. | Often enhance catalyst stability and activity, preventing metal precipitation. Can improve yields and selectivity. |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, often bulky. | Form highly stable and very active catalysts, effective for coupling less reactive substrates. |

Studies on Gas-Phase Chemistry of Related Anions

The intrinsic reactivity and structure of ions can be studied in the gas phase, free from solvent effects. Techniques like mass spectrometry are used to investigate the chemistry of anions derived from benzoate (B1203000) derivatives.

Collision-induced dissociation (CID) is a mass spectrometry technique where ions are accelerated and collided with neutral gas molecules (like argon or nitrogen). wikipedia.org This collision converts kinetic energy into internal energy, causing the ion to fragment. wikipedia.org The resulting fragmentation patterns provide valuable information about the ion's structure and bond strengths.

For an anion related to this compound, such as the carboxylate anion formed by deprotonation, a primary fragmentation pathway in CID is often decarboxylation (loss of CO₂). mpg.de This process generates a highly reactive carbanion, and the subsequent chemistry of this intermediate can be studied. mpg.de The stability and fragmentation of this carbanion would be influenced by the electron-donating trimethoxy substituents and the electron-withdrawing (and bulky) iodo group. A theoretical study on substituted benzoic acids showed that electron-releasing groups tend to decrease acidity, while electron-withdrawing groups increase it. semanticscholar.org The gas-phase acidity of related substituted benzoic acids has been calculated and shows good correlation with experimental values. nih.gov

"Ring Walk" Mechanisms and Charge Migration

A fascinating phenomenon observed in the gas-phase dissociation of the 2,3,4-trimethoxybenzoate anion is the "ring walk," or circumambulatory movement of a negative charge. nih.gov This migration is a key step in the subsequent fragmentation of the molecule.

Upon activation, the negative charge, which is initially localized, can move around the aromatic ring. nih.gov In the case of the 1-dehydro-2,3,4-trimethoxybenzene anion, the charge sequentially moves to positions 2, 3, and finally 4. nih.gov This charge migration is crucial for facilitating a series of elimination reactions. The proposed mechanism for this "ring walk" and subsequent fragmentation bears a resemblance to the well-established E1cB-elimination mechanism. nih.gov This pathway is supported by both tandem mass spectrometric observations and ab initio calculations. nih.gov

Dissociation Pathways under Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is a mass spectrometry technique used to induce the fragmentation of ions in the gas phase. When subjected to CID, the anions of methoxybenzoates exhibit distinct dissociation pathways. A notable "ortho effect" has been observed where the position of the methoxy (B1213986) group influences the fragmentation pattern. nih.gov

For the 2,3,4-trimethoxybenzoate anion, the dissociation process begins with the loss of a carbon dioxide (CO2) molecule. nih.gov This initial fragmentation step generates a 1-dehydro-2,3,4-trimethoxybenzene anion with a mass-to-charge ratio (m/z) of 167. nih.gov Following this, the ion undergoes three consecutive eliminations of formaldehyde (B43269) (CH2O). nih.gov This sequential loss is a direct consequence of the "ring walk" mechanism, where the migrating charge enables the stepwise removal of each formaldehyde unit from the methoxy groups. nih.gov

This specific fragmentation pattern, particularly the loss of formaldehyde, is a diagnostic marker for the presence of an ortho-methoxy group. nih.gov The observation of two consecutive formaldehyde losses from the 2,3-dimethoxybenzoate anion and three from the 2,3,4-trimethoxybenzoate anion further solidifies this characteristic dissociation behavior. nih.gov

Table 1: Fragmentation of 2,3,4-Trimethoxybenzoate Anion under CID

| Precursor Ion | Initial Fragmentation | Subsequent Fragmentations |

| 2,3,4-trimethoxybenzoate anion | Loss of CO2 | Three consecutive losses of formaldehyde |

Applications in Organic Synthesis As a Precursor or Building Block

Synthesis of Complex Aromatic Systems and Natural Product Analogs

The densely functionalized core of Methyl 6-iodo-2,3,4-trimethoxybenzoate makes it an attractive starting point for the synthesis of elaborate aromatic structures, including those found in or inspired by natural products.

While direct application in biomimetic polyketide synthesis is not extensively documented for this specific molecule, its structural motif is analogous to key aromatic intermediates in the biosynthesis of complex natural products. For instance, the calichemicin antibiotics contain a highly substituted aromatic core, specifically a 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid unit. capes.gov.br The synthesis of such structures often requires the regioselective introduction of iodine, which acts as a crucial handle for subsequent coupling reactions to build the larger molecular framework. The use of precursors like this compound allows chemists to mimic biosynthetic pathways by assembling complex molecules in a stepwise and controlled manner, leveraging the reactivity of the iodo-substituent.

Axially chiral biaryls are prevalent structural motifs in natural products, pharmaceuticals, and chiral ligands used in asymmetric catalysis. researchgate.netnih.govnih.gov The synthesis of these non-planar, atropisomeric compounds often relies on stereoselective cross-coupling reactions where a pre-existing aromatic ring is coupled to another. Aryl iodides are excellent substrates for these transformations due to their high reactivity in oxidative addition to transition metal catalysts, such as palladium.

The construction of axial chirality can be achieved through methods like the Suzuki-Miyaura cross-coupling, where palladium catalysts paired with chiral ligands facilitate the enantioselective formation of the biaryl axis. nih.gov The steric hindrance provided by the ortho-iodo substituent and the adjacent methoxy (B1213986) group in this compound is critical for creating a high rotational barrier, which is necessary to isolate stable atropisomers. Palladium/chiral norbornene cooperative catalysis represents another powerful strategy for the enantioselective synthesis of axially chiral biaryls from readily available aryl iodides. researchgate.netresearchgate.net

| Catalytic System | Reaction Type | Role of Aryl Iodide | Enantioselectivity |

| Palladium / Chiral Ligands (e.g., BaryPhos) | Asymmetric Suzuki-Miyaura Coupling | Electrophilic partner, provides steric bulk for atropisomerism. | Often high (e.g., >90% ee). nih.gov |

| Palladium / Chiral Norbornene | Cooperative Catalysis / C-H Arylation | Readily available reactant for generating the aryl-palladium species. researchgate.netresearchgate.net | Excellent enantioselectivities reported for various substrates. researchgate.net |

| Cobalt / SPDO Ligand | Aerobic Oxidative Coupling | Not directly involved, but demonstrates an alternative route to biaryls where iodo-aromatics could be precursors. nih.gov | Excellent enantio- and diastereoselectivities. nih.gov |

Preparation of Heterocyclic Compounds

The functional groups of this compound provide multiple avenues for the synthesis of heterocyclic systems, which are core structures in a vast number of pharmaceuticals and biologically active compounds.

The iodide atom is a key functional group for initiating cyclization reactions. Iodine-mediated cyclizations, or iodocyclizations, are powerful methods for constructing rings, where the iodine acts as an electrophile to activate a tethered alkene or alkyne, followed by intramolecular attack by a nucleophile. nih.gov While this specific compound would require prior modification to introduce an unsaturated tether, the aryl iodide itself is a prime substrate for transition-metal-catalyzed reactions that lead to cyclization. For example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (like a hydroxyl or amino group) can be followed by an intramolecular cyclization to form heterocycles such as benzofurans or indoles. researchgate.net The ester functionality can also be leveraged for cyclization, typically by converting it into a different functional group. For instance, reduction to an alcohol followed by etherification, or conversion to an amide, can introduce a nucleophile that subsequently participates in an intramolecular reaction, such as a Williamson ether synthesis or a Buchwald-Hartwig amination, with the aryl iodide position to form a new ring.

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological properties, including anticancer, anticonvulsant, and anti-inflammatory activities. nih.govnih.gov The synthesis of substituted quinazolinones often begins with appropriately functionalized anthranilic acids or their equivalents. While this compound is not an anthranilic acid derivative, its structural framework is relevant, and iodo-substituted aromatics are key precursors in many established synthetic routes.

For example, 6-iodo-2-methylquinazolin-4-(3H)-one derivatives have been synthesized starting from 5-iodoanthranilic acid. nih.govresearchgate.net This key intermediate is first acetylated and then condensed with various amines to construct the quinazolinone core. researchgate.net The presence of the iodine atom at the 6-position is advantageous as it increases the lipophilicity of the molecule and provides a site for further synthetic diversification. nih.gov The synthesis of 6-iodo-3-amino-2-methylquinazolin-4(3H)-one can also be achieved by direct iodination of the parent quinazolinone using iodine monochloride. semanticscholar.org These methods highlight the importance of iodo-aromatic precursors in accessing this important class of heterocycles.

| Precursor | Reagents | Product Type | Significance |

| 5-Iodoanthranilic acid | 1. Acetic anhydride2. Various amines, PCl₃ | 6-Iodo-2-methyl-3-substituted-quinazolin-4(3H)-ones nih.govresearchgate.net | Access to a library of derivatives with potential antitumor activity. nih.gov |

| 3-Amino-2-methylquinazolin-4(3H)-one | Iodine monochloride in acetic acid | 6-Iodo-3-amino-2-methylquinazolin-4(3H)-one semanticscholar.org | Direct halogenation protocol, avoiding the need for haloanthranilic acids. semanticscholar.org |

| 2-Amino-5-iodomethylbenzoate | 1. Acetic anhydride2. Hydrazine (B178648) hydrate | 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one researchgate.net | Synthesis of derivatives for evaluation of antibacterial activity. researchgate.net |

Development of Chemical Probes and Research Tools

Chemical probes are essential tools for studying biological systems. The structure of this compound contains features that make it a suitable precursor for the development of such probes. The aryl iodide bond is a versatile handle for introducing reporter tags. For instance, it can undergo Stille or Suzuki coupling reactions to attach fluorescent dyes, biotin (B1667282) for affinity purification, or other moieties for targeted delivery. Furthermore, the iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I, to create radiolabeled tracers for use in imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for in vitro radioligand binding assays. The trimethoxybenzoate scaffold itself is found in various pharmacologically active compounds, making its derivatives potentially useful for probing the function of specific enzymes or receptors.

Preparation of Labeled Compounds for Mechanistic Biological Studies (e.g., ¹⁴C, ¹³C, Radioiodine)

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and in various biomedical imaging techniques. The structure of this compound offers several avenues for the introduction of isotopic labels.

Radioiodine Labeling: The most direct application would be the introduction of a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This could be achieved through an isotopic exchange reaction, where the stable ¹²⁷I atom is replaced by a radioactive isotope. Such reactions are often facilitated by copper catalysts or by converting the aryl iodide to a more reactive precursor like an organostannane or boronic ester, followed by radioiododestannylation or radioiododeboronation. The resulting radiolabeled trimethoxybenzoate derivative could then be used as a tracer in biological systems to study its distribution, metabolism, and excretion.

¹³C and ¹⁴C Labeling: While more synthetically challenging, introducing carbon isotopes is also conceivable. For instance, one of the methoxy groups could be demethylated and subsequently re-methylated using a labeled methylating agent like [¹³C]methyl iodide or [¹⁴C]methyl iodide. Alternatively, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be re-esterified with labeled methanol. A more complex, multi-step synthesis starting from simpler, isotopically labeled precursors could also be envisioned to construct the entire labeled benzene (B151609) ring or introduce a labeled substituent.

Table 1: Potential Isotopic Labeling Strategies for this compound

| Isotope | Potential Labeling Position | General Method |

| Radioiodine | C-6 | Isotopic exchange, Radioiododestannylation, Radioiododeboronation |

| ¹³C or ¹⁴C | Methoxy groups | Demethylation followed by re-methylation with labeled methyl iodide |

| ¹³C or ¹⁴C | Methyl ester | Hydrolysis and re-esterification with labeled methanol |

Synthesis of Fluorescent or Spin-Labeled Analogs

Fluorescent and spin-labeled probes are crucial for studying molecular interactions and dynamics in biological systems. The aryl iodide functionality of this compound is a key handle for introducing fluorophores or spin labels through various cross-coupling reactions.

Fluorescent Analogs: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, could be employed to attach a fluorescent moiety to the benzoate (B1203000) core. For example, coupling with a boronic acid derivative of a common fluorophore (e.g., coumarin, fluorescein, or BODIPY) via a Suzuki reaction would yield a fluorescent analog. The trimethoxy-substituted benzene ring could serve to modulate the photophysical properties of the resulting probe, such as its quantum yield, Stokes shift, and environmental sensitivity.

Spin-Labeled Analogs: Similarly, a stable radical, such as a nitroxide radical (e.g., TEMPO), could be introduced. This might be achieved through a Sonogashira coupling with an ethynyl-substituted nitroxide precursor, followed by reduction of the triple bond if necessary. The resulting spin-labeled molecule could then be used in electron paramagnetic resonance (EPR) spectroscopy to study its rotational dynamics and interactions with other molecules.

Precursor for Advanced Materials (Excluding any Medical Imaging Contrast Agents)

The polysubstituted aromatic structure of this compound makes it an interesting candidate as a monomer or functional building block for the synthesis of advanced materials.

The iodo-substituent allows for polymerization through cross-coupling reactions. For instance, a Yamamoto or Ullmann coupling could lead to the formation of poly(phenylene) derivatives. The trimethoxy substituents would enhance the solubility of the resulting polymer, making it more processable for applications in organic electronics or as a specialty polymer.

Furthermore, the ester functionality could be hydrolyzed to a carboxylic acid, which could then be used to functionalize other materials, such as nanoparticles or surfaces, or to form metal-organic frameworks (MOFs). The combination of the carboxylic acid for coordination and the potential for further modification at the iodo-position could lead to the development of multifunctional materials with tailored properties.

Table 2: Potential Applications in Advanced Materials Synthesis

| Material Type | Synthetic Strategy | Potential Application |

| Specialty Polymers | Yamamoto or Ullmann coupling | Organic electronics, soluble polymers |

| Functionalized Materials | Hydrolysis to carboxylic acid and subsequent amidation or esterification | Surface modification, nanoparticle functionalization |

| Metal-Organic Frameworks (MOFs) | Hydrolysis to carboxylic acid for metal coordination | Gas storage, catalysis |

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Efficient Synthetic Routes

Future investigations should focus on the application of modern synthetic techniques such as C-H activation, flow chemistry, and biocatalysis to improve the sustainability and efficiency of the synthesis. The development of a concise synthetic route would not only make the compound more accessible for further study but also be of significant interest to the broader synthetic chemistry community.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The presence of an iodo group on the aromatic ring of Methyl 6-iodo-2,3,4-trimethoxybenzoate makes it an ideal candidate for a variety of cross-coupling reactions. Future research should systematically explore its reactivity in palladium, copper, and nickel-catalyzed reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. The unique electronic environment created by the three methoxy (B1213986) groups could lead to novel reactivity or selectivity in these transformations.

Furthermore, the potential for this compound to act as a ligand or a precursor to a catalyst in other chemical transformations should be investigated. The development of new catalytic systems is a cornerstone of modern chemistry, and this molecule could offer unique properties in this regard.

Deeper Understanding of Conformational Landscapes and Intramolecular Interactions

The conformational flexibility of the methoxy and ester groups in this compound can have a profound impact on its physical and chemical properties. Detailed computational studies, employing methods such as Density Functional Theory (DFT), should be undertaken to map out the conformational landscape of the molecule.

These theoretical studies should be complemented by experimental techniques like variable-temperature NMR spectroscopy to understand the dynamic behavior of the molecule in solution. A thorough understanding of the intramolecular interactions, such as steric and electronic effects between the substituents, will be crucial for predicting its reactivity and biological activity.

Application in Complex Molecule Synthesis Beyond Current Scope

Highly functionalized aromatic compounds are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. Once a reliable synthetic route is established, future research should focus on utilizing this compound as a key intermediate in the synthesis of more complex molecular architectures.

Its potential as a scaffold for the construction of novel heterocyclic systems or as a fragment in fragment-based drug design should be explored. The unique substitution pattern of the aromatic ring could provide access to novel chemical space that is currently underexplored.

Discovery of Undiscovered Biochemical Targets and Mechanistic Insights (Non-Clinical)

The structural motifs present in this compound, such as the trimethoxybenzene core, are found in a variety of biologically active natural products. Therefore, it is plausible that this compound could interact with specific biochemical targets.

Initial non-clinical investigations could involve high-throughput screening against a panel of enzymes and receptors to identify potential biological activity. Any identified "hits" would then require further studies to elucidate the mechanism of action and to identify the specific molecular targets. These foundational studies would be essential before any consideration of its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.